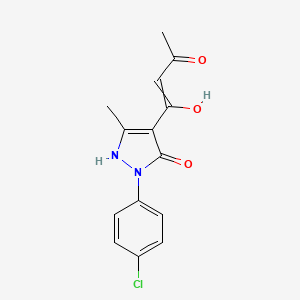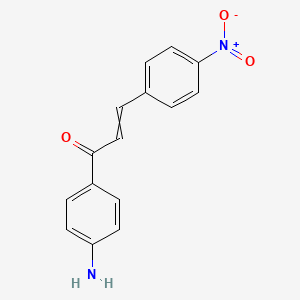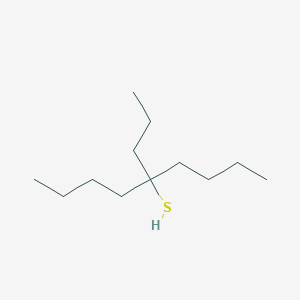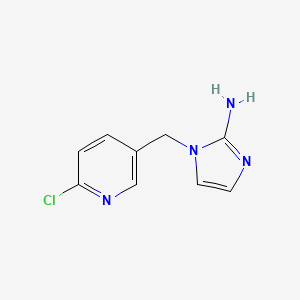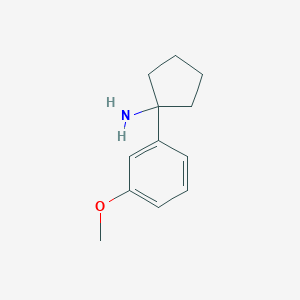
1-(3-Methoxyphenyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)cyclopentanamine is an organic compound with the molecular formula C12H17NO It is a cyclopentanamine derivative where the cyclopentane ring is substituted with a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)cyclopentanamine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the hydrogenation of phenylmethyl esters using palladium on charcoal catalyst in ethanol . This process is advantageous due to its commercial viability and industrial applicability.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of palladium-catalyzed reactions and hydrogenation processes ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)cyclopentanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Methoxyphenyl)cyclopentanamine is a useful research chemical with applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as its role in drug development for neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to interact with neurotransmitter receptors and enzymes, influencing biochemical pathways related to mood regulation and cognitive function .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)cyclopentanamine
- 1-(4-Methoxyphenyl)cyclopentanamine
- 1-(3-Methoxyphenyl)cyclohexanamine
Uniqueness
1-(3-Methoxyphenyl)cyclopentanamine is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for targeted research applications.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C12H17NO/c1-14-11-6-4-5-10(9-11)12(13)7-2-3-8-12/h4-6,9H,2-3,7-8,13H2,1H3 |
InChI Key |
RXAGLWIEYMKKCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11727116.png)
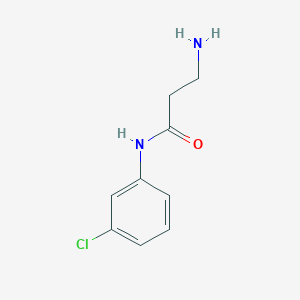
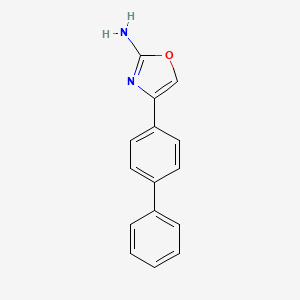
![6-methyl-2-[(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B11727128.png)
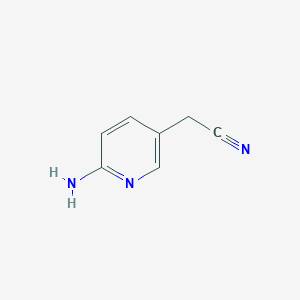
![3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727142.png)
![2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11727154.png)
![Methyl 3-{5-[(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B11727158.png)

